molecular formula C26H51BrN4O6 B123707 Tri-tert-butyl-1,4,7,10-Tetraazacyclododecan-1,4,7-triacetat-Hydrobromid CAS No. 149353-23-1

Tri-tert-butyl-1,4,7,10-Tetraazacyclododecan-1,4,7-triacetat-Hydrobromid

Katalognummer: B123707
CAS-Nummer: 149353-23-1
Molekulargewicht: 595.6 g/mol
InChI-Schlüssel: GMECCVFSBLSIKE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tri-tert-butyl 1,4,7,10-Tetraazacyclododecane-1,4,7-triacetate Hydrobromide is a complex organic compound with significant applications in various scientific fields. It is known for its role as a chelating agent, particularly in the preparation of gadolinium complexes used in magnetic resonance imaging (MRI) as contrast agents .

Wissenschaftliche Forschungsanwendungen

Tri-tert-butyl 1,4,7,10-Tetraazacyclododecane-1,4,7-triacetate Hydrobromide has diverse applications in scientific research:

Wirkmechanismus

Target of Action

Tri-tert-butyl 1,4,7,10-Tetraazacyclododecane-1,4,7-triacetate Hydrobromide, also known as 1,4,7,10-Tetraazacyclododecane-1,4,7-triacetic acid, 1,4,7-tris(1,1-dimethylethyl) ester, hydrobromide (1:1), is a macrocyclic complexing agent . It primarily targets metal ions, particularly the lanthanide series of metals .

Mode of Action

This compound forms complexes with metal ions, such as gadolinium, europium, terbium, and neodymium . The complexation process involves the interaction of the compound with the metal ions, resulting in changes in the physical and chemical properties of the ions. This interaction is crucial for the compound’s use in various applications, such as magnetic resonance imaging (MRI) and fluorescence imaging .

Biochemical Pathways

The compound affects the biochemical pathways associated with the targeted metal ions. For instance, when complexed with gadolinium, it can be used as a contrast agent for MRI . The compound can also be conjugated to peptides, giving rise to targeted imaging agents seen in the PET, SPECT, and radiotherapy fields .

Pharmacokinetics

Its use in imaging modalities suggests that it has suitable bioavailability and stability for in vivo applications .

Result of Action

The molecular and cellular effects of the compound’s action depend on the specific application. In MRI, for example, the gadolinium complex enhances the contrast of the images, improving the visualization of tissues and organs . In radiotherapy, the compound can deliver radiometals to specific targets, potentially enhancing the efficacy of the treatment .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the pH and temperature of the environment can affect the complexation process and the stability of the formed complexes

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Tri-tert-butyl 1,4,7,10-Tetraazacyclododecane-1,4,7-triacetate Hydrobromide typically involves the reaction of 1,4,7,10-tetraazacyclododecane with tert-butyl bromoacetate under controlled conditions. The reaction is carried out in an organic solvent such as acetonitrile or dichloromethane, often in the presence of a base like potassium carbonate to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including recrystallization and chromatography, to ensure high purity and yield. The use of automated reactors and continuous flow systems can enhance efficiency and scalability .

Analyse Chemischer Reaktionen

Types of Reactions

Tri-tert-butyl 1,4,7,10-Tetraazacyclododecane-1,4,7-triacetate Hydrobromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions include gadolinium complexes, which are crucial for MRI applications. These complexes exhibit high stability and are effective as contrast agents .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Tri-tert-butyl 1,4,7,10-Tetraazacyclododecane-1,4,7-triacetate Hydrobromide is unique due to its specific structure, which provides enhanced stability and selectivity in metal ion complexation. This makes it particularly effective in applications requiring high stability, such as MRI contrast agents .

Biologische Aktivität

Tri-tert-butyl 1,4,7,10-tetraazacyclododecane-1,4,7-triacetate hydrobromide (often referred to as DOTA-tri-tBu ) is a chelating agent that has garnered attention in various biological applications, particularly in the field of medical imaging and drug delivery. This article delves into the compound's biological activity, highlighting its potential therapeutic uses and the underlying mechanisms.

  • Molecular Formula : C28_{28}H52_{52}BrN4_4O6_6
  • Molecular Weight : 594.30 g/mol
  • CAS Number : 149353-23-1
  • Purity : Typically >95% .

DOTA-tri-tBu acts primarily as a chelator for metal ions such as gadolinium (Gd), which is widely used in magnetic resonance imaging (MRI). The complexation of Gd with DOTA enhances the contrast in MRI scans due to the paramagnetic properties of Gd ions. The biological activity of DOTA-tri-tBu can be summarized as follows:

  • Metal Ion Chelation : The tetraazacyclododecane framework allows for stable chelation of Gd3+^{3+} ions, which increases relaxivity and improves imaging quality.
  • Targeted Drug Delivery : The compound can be functionalized to target specific tissues or cells, allowing for localized therapy and minimizing systemic side effects.
  • Anti-inflammatory Properties : Research indicates that DOTA complexes may exhibit anti-inflammatory effects by modulating reactive oxygen species (ROS) and nitric oxide (NO) production in inflammatory conditions .

In Vitro Studies

In vitro studies have demonstrated that DOTA-tri-tBu exhibits significant cytotoxicity against various cancer cell lines. For instance:

  • Cell Viability Assays : A study showed that treatment with DOTA-conjugated gadolinium complexes reduced cell viability in a dose-dependent manner across different cancer cell lines .
  • Reactive Oxygen Species Scavenging : DOTA complexes have been shown to scavenge free radicals effectively, indicating potential antioxidant properties .

In Vivo Studies

In vivo evaluations have further elucidated the biological activity of DOTA-tri-tBu:

  • Animal Models : In LPS-induced inflammatory models, DOTA-gadolinium complexes demonstrated a reduction in inflammation markers such as NO and iNOS levels, suggesting an anti-inflammatory mechanism .
  • Biodistribution Studies : Using imaging techniques like IVIS and MRI, biodistribution studies indicated that DOTA-conjugated agents preferentially accumulate in inflamed tissues, enhancing their therapeutic efficacy .

Case Study 1: MRI Contrast Enhancement

A clinical trial involving patients with tumors utilized DOTA-gadolinium complexes for MRI contrast enhancement. Results indicated improved visualization of tumor margins compared to traditional contrast agents, facilitating better surgical planning.

Case Study 2: Targeted Therapy

In a study focusing on targeted drug delivery using DOTA-tri-tBu conjugates linked with specific peptides, researchers observed enhanced accumulation at target sites in animal models. This approach significantly reduced off-target effects and improved therapeutic outcomes.

Data Tables

PropertyValue
Molecular FormulaC28_{28}H52_{52}BrN4_4O6_6
Molecular Weight594.30 g/mol
CAS Number149353-23-1
Purity>95%
Biological ActivityObservations
CytotoxicityDose-dependent reduction in cell viability
ROS ScavengingEffective antioxidant activity
Anti-inflammatory effectsReduced NO and iNOS levels

Eigenschaften

IUPAC Name

tert-butyl 2-[4,7-bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-1,4,7,10-tetrazacyclododec-1-yl]acetate;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H50N4O6.BrH/c1-24(2,3)34-21(31)18-28-12-10-27-11-13-29(19-22(32)35-25(4,5)6)15-17-30(16-14-28)20-23(33)36-26(7,8)9;/h27H,10-20H2,1-9H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMECCVFSBLSIKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CN1CCNCCN(CCN(CC1)CC(=O)OC(C)(C)C)CC(=O)OC(C)(C)C.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H51BrN4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10618615
Record name Tri-tert-butyl 2,2',2''-(1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetate--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10618615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

595.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149353-23-1
Record name Tri-tert-butyl 2,2',2''-(1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetate--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10618615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tri-tert-butyl 1,4,7,10-Tetraazacyclododecane-1,4,7-triacetate Hydrobromide
Reactant of Route 2
Reactant of Route 2
Tri-tert-butyl 1,4,7,10-Tetraazacyclododecane-1,4,7-triacetate Hydrobromide
Reactant of Route 3
Reactant of Route 3
Tri-tert-butyl 1,4,7,10-Tetraazacyclododecane-1,4,7-triacetate Hydrobromide
Reactant of Route 4
Reactant of Route 4
Tri-tert-butyl 1,4,7,10-Tetraazacyclododecane-1,4,7-triacetate Hydrobromide
Reactant of Route 5
Tri-tert-butyl 1,4,7,10-Tetraazacyclododecane-1,4,7-triacetate Hydrobromide
Reactant of Route 6
Tri-tert-butyl 1,4,7,10-Tetraazacyclododecane-1,4,7-triacetate Hydrobromide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.